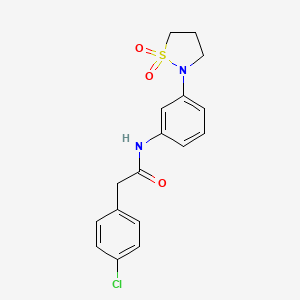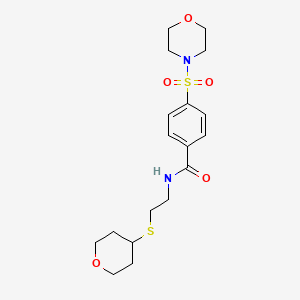
4-(morpholinosulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a morpholinosulfonyl group, a tetrahydro-2H-pyran-4-yl group, and a benzamide group . These groups are common in many organic compounds and can contribute various properties to the overall molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The morpholinosulfonyl group would likely be attached to the benzamide group, and the tetrahydro-2H-pyran-4-yl group would be attached via a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of these groups. The morpholinosulfonyl and benzamide groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of these groups. For example, the presence of the morpholinosulfonyl group could potentially make the compound more soluble in water .Applications De Recherche Scientifique
Heterocyclic Synthesis Applications
4-(morpholinosulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is involved in the synthesis of diverse heterocyclic compounds. It serves as a key precursor or intermediate in the creation of complex molecules with potential pharmaceutical applications.
Synthesis of Thiophenylhydrazonoacetates : The compound plays a role in the synthesis of thiophenylhydrazonoacetates, leading to a variety of nitrogen-containing heterocycles such as pyrazole, isoxazole, and pyrimidine derivatives. This process highlights its versatility in generating structures of interest in medicinal chemistry (Mohareb et al., 2004).
Synthesis of N-Substituted 2-Acylmethylidene-1,3-Thiazolidin-4-Ones : In another study, the compound was used in reactions leading to the synthesis of N-substituted 2-acetylmethylidene-1,3-thiazolidin-4-ones, showcasing its utility in constructing sulfur-containing heterocycles, which have various applications in drug discovery (Jagodziński et al., 2000).
Biological Activity Research
Research into the biological activities of derivatives of 4-(morpholinosulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide has led to insights into potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic properties.
Antifungal Activity : N-Benzoyl-N'-dialkylthiourea derivatives, potentially synthesized using related compounds, and their Co(III) complexes showed promising antifungal activities against pathogens responsible for plant diseases, indicating the compound's potential utility in agricultural applications (Weiqun et al., 2005).
Anti-inflammatory and Analgesic Agents : Derivatives synthesized from compounds structurally related to 4-(morpholinosulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide have been explored for their anti-inflammatory and analgesic properties, highlighting the compound's relevance in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c21-18(19-7-14-26-16-5-10-24-11-6-16)15-1-3-17(4-2-15)27(22,23)20-8-12-25-13-9-20/h1-4,16H,5-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJODDSLSANOMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)
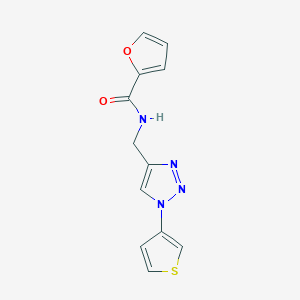


![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)
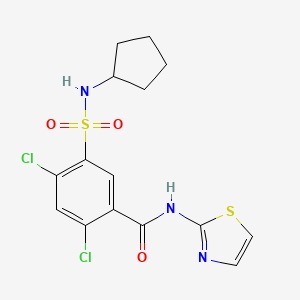
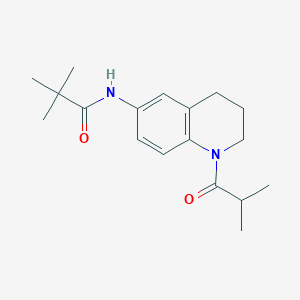
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)
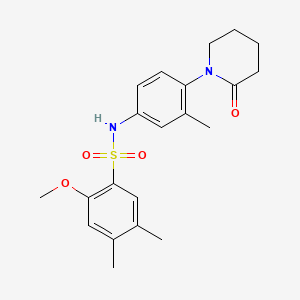
![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)
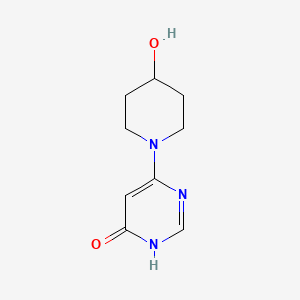
![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)
